

In-Depth Technical Guide: 5-Methoxypyridine-2-carbonitrile (CAS No. 89809-63-2)

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Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxypyridine-2-carbonitrile, also known as 5-methoxypicolonitrile, is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its pyridine core, substituted with a methoxy and a nitrile group, offers multiple reactive sites for the synthesis of complex molecular architectures. This document provides a comprehensive technical overview of **5-Methoxypyridine-2-carbonitrile**, including its chemical and physical properties, detailed experimental protocols for its synthesis and potential applications, and an exploration of its relevance in drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical and Physical Properties

5-Methoxypyridine-2-carbonitrile is a white to light yellow crystalline solid.^[1] It is characterized by a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol.^[2] The compound is soluble in many common organic solvents.^[3]

Property	Value	Reference(s)
CAS Number	89809-63-2	[2]
Molecular Formula	C ₇ H ₆ N ₂ O	[2]
Molecular Weight	134.14 g/mol	[2]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	92.0 to 96.0 °C	[1]
Purity	>98.0% (GC)	[1]
Synonyms	2-Cyano-5-methoxypyridine, 5-Methoxypicolinonitrile, 5-Methoxy-2-pyridinecarbonitrile	[1] [2]
SMILES	COc1=CN=C(C=C1)C#N	[2]
InChI	InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **5-Methoxypyridine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methoxy carbon. The chemical shifts are influenced by the electronic environment of each carbon atom.[\[4\]](#)

Note: While specific experimental spectra for this compound are not readily available in the public domain, typical chemical shift ranges for similar pyridine derivatives can be used for preliminary analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methoxypyridine-2-carbonitrile** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C≡N stretch: A sharp, medium-intensity band around $2220\text{-}2260\text{ cm}^{-1}$.
- C-O stretch (methoxy): A strong band in the region of $1250\text{-}1000\text{ cm}^{-1}$.
- C=N and C=C stretches (pyridine ring): Multiple bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.
- C-H stretches (aromatic and methyl): Bands above and below 3000 cm^{-1} , respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M^+) is expected at $m/z 134.14$. Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of **5-Methoxypyridine-2-carbonitrile**

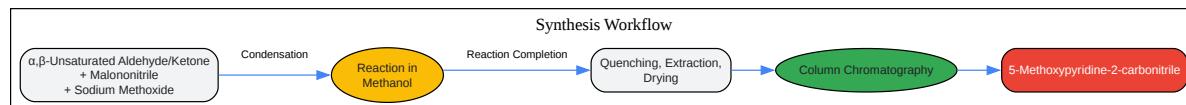
While a specific, detailed protocol for the direct synthesis of **5-Methoxypyridine-2-carbonitrile** is not widely published, a general method can be adapted from the synthesis of analogous 2-methoxypyridine-3-carbonitriles.^[5] This involves the condensation of a suitable enal or enone with propanedinitrile (malononitrile) in the presence of a base, such as sodium methoxide in methanol.

General Procedure:

- Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

- Reaction with Malononitrile: To the freshly prepared sodium methoxide solution at room temperature, add a solution of malononitrile (1.0 eq) in anhydrous methanol.
- Addition of the Carbonyl Compound: A solution of a suitable α,β -unsaturated aldehyde or ketone precursor (1.0 eq) in anhydrous methanol is added dropwise to the reaction mixture.
- Reaction Completion: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired **5-Methoxypyridine-2-carbonitrile**.

Diagram of a potential synthetic workflow:



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Caption: Generalized workflow for the synthesis of **5-Methoxypyridine-2-carbonitrile**.

Applications in Drug Discovery and Organic Synthesis

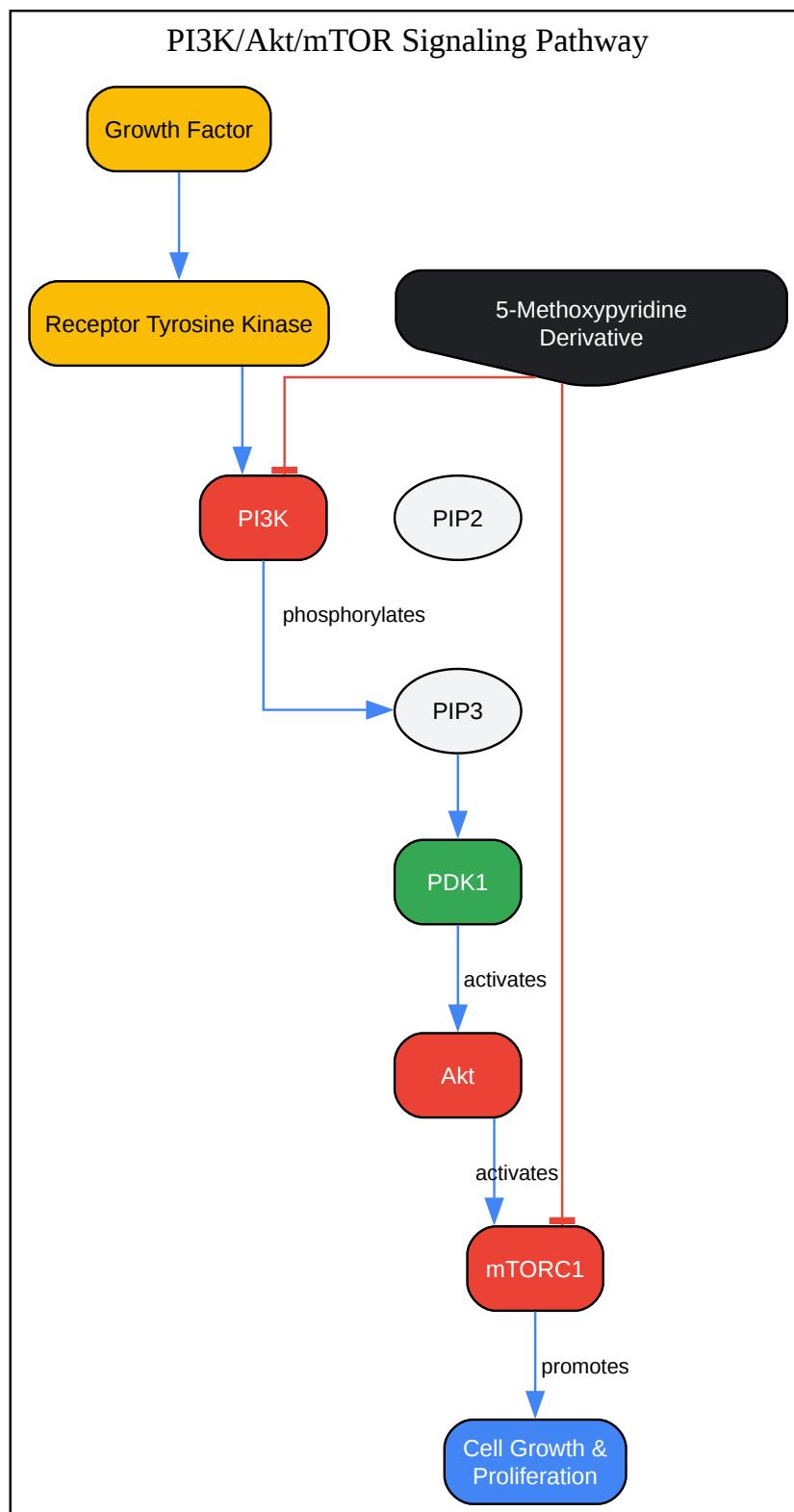
5-Methoxypyridine-2-carbonitrile is a valuable building block in the synthesis of more complex molecules with potential biological activity.^[6] The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, while the

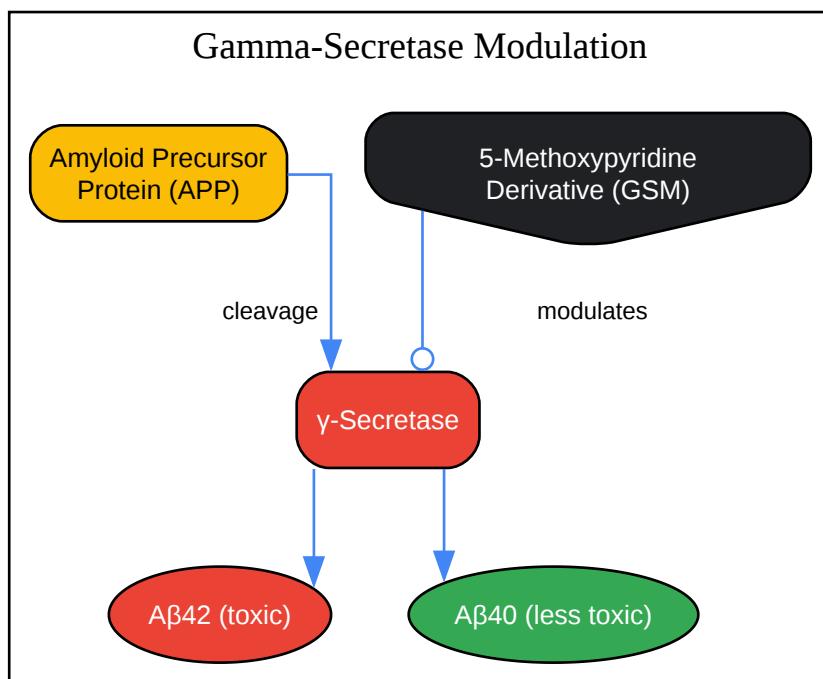
methoxy group can be demethylated to a hydroxyl group, providing further opportunities for derivatization.

Precursor for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of methoxypyridines have been investigated as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.^{[7][8]} The synthesis of these inhibitors often involves the modification of the pyridine ring and the introduction of various side chains to optimize binding to the kinase active site.

Diagram of the PI3K/Akt/mTOR signaling pathway:





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